7,9-dimethyl-6H-indolo[2,3-b]quinoxaline
Description
Sustainable and Green Chemistry Approaches in 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline (B1680401) derivatives to reduce environmental impact. ekb.egijirt.org These strategies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgresearchgate.net
Green Solvents and Catalysts: Many modern procedures for quinoxaline synthesis avoid hazardous solvents. Water and ethanol (B145695) are commonly used as green solvent alternatives. nih.govresearchgate.net For instance, catalyst-free synthesis of quinoxalines has been achieved in refluxing ethanol. nih.gov In other cases, water has been used as the solvent for condensation reactions, sometimes without any catalyst, relying on the mild reaction conditions and high reactivity of the starting materials. researchgate.net When catalysts are needed, there is a shift towards benign or recyclable options like ceric ammonium (B1175870) nitrate (B79036) (CAN) in water, organocatalysts, or solid-supported catalysts like sulfonated rice husk ash (RHA-SO3H). nih.govnih.govresearchgate.net
Alternative Energy Sources: Microwave and ultrasound irradiation are employed to accelerate reaction kinetics, significantly reducing reaction times and energy consumption. ijirt.orgresearchgate.net Microwave-assisted synthesis has been widely adopted for the rapid synthesis of quinoxalines, often in solvent-free or minimal solvent conditions. ijirt.org
Atom Economy and One-Pot Reactions: To minimize waste and avoid lengthy purification of intermediates, one-pot and tandem reactions are highly desirable. nih.govresearchgate.net The copper-catalyzed tandem Ullmann-type C-N formation/intramolecular cross-dehydrogenative coupling is an example of a process that builds complex molecules in a single, streamlined operation, thereby improving atom economy. organic-chemistry.org
The integration of these green chemistry principles offers a pathway to more sustainable and efficient production of this compound and its derivatives. ekb.egijirt.org
Properties
IUPAC Name |
7,9-dimethyl-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-9-7-10(2)14-11(8-9)15-16(19-14)18-13-6-4-3-5-12(13)17-15/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYIMZRGPYCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of 7,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For derivatives of 6H-indolo[2,3-b]quinoxaline, NMR provides definitive information on the proton and carbon environments, as well as their connectivity. imist.manih.gov
The 1H NMR spectrum of indolo[2,3-b]quinoxaline derivatives typically displays characteristic signals for aromatic protons in the downfield region, generally between 7.0 and 9.0 ppm. imist.maresearchgate.net For the target molecule, 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline, specific signals corresponding to the two methyl groups (at positions 7 and 9) would be expected in the upfield region, typically around 2.5 ppm. The proton on the indole (B1671886) nitrogen (N-6) usually appears as a broad singlet at a significantly downfield shift.
Detailed experimental data for the specific 7,9-dimethyl derivative is not available in the cited sources. The following table represents expected chemical shifts based on related structures.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | Multiplet |
| NH (Position 6) | > 10.0 | Singlet (broad) |
| CH₃ (Position 7) | ~2.5 | Singlet |
| CH₃ (Position 9) | ~2.5 | Singlet |
The 13C NMR spectrum provides insight into the carbon framework of the molecule. The aromatic and heterocyclic carbons of the indolo[2,3-b]quinoxaline scaffold resonate in the downfield region (110-150 ppm). imist.maresearchgate.net The carbons of the methyl groups would appear in the upfield region of the spectrum.
Specific 13C NMR data for this compound is not present in the referenced literature. The table below illustrates general ranges for the carbon signals based on the parent structure and its derivatives.
Interactive Data Table: General ¹³C NMR Chemical Shift Ranges| Carbon | General Chemical Shift Range (ppm) |
|---|---|
| Aromatic/Heterocyclic C | 110 - 150 |
| Aromatic/Heterocyclic CH | 115 - 135 |
| CH₃ | 15 - 25 |
COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the methyl groups and assigning the quaternary carbons in the fused ring system.
While these techniques are standard for the structural elucidation of indolo[2,3-b]quinoxaline derivatives, specific experimental data for the 7,9-dimethyl variant is not available in the provided search results. imist.ma
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pattern Analysis
HRMS is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. The molecular weight for C₁₆H₁₃N₃ (this compound) is calculated to be 247.1110 g/mol . Mass spectra of related indoloquinoxaline compounds show the molecular ion peak (M+) as a prominent feature. imist.maresearchgate.net The fragmentation pattern would provide further structural information.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Analysis
Vibrational spectroscopy identifies the functional groups present in a molecule.
IR Spectroscopy : The IR spectrum of an indolo[2,3-b]quinoxaline derivative would show characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, typically appearing in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would appear in the 1400-1650 cm⁻¹ region. mdpi.com
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the planar aromatic system.
Specific IR and Raman data for the title compound are not available in the search results.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and π-Electron System Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-electron system of the indolo[2,3-b]quinoxaline core. These planar, heterocyclic compounds typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π→π* transitions. nih.govrsc.org The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The introduction of methyl groups is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound.
Advanced Computational and Theoretical Investigations on 7,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of complex organic molecules like 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline. DFT calculations allow for a detailed analysis of the molecule's frontier molecular orbitals, charge distribution, and electronic transitions.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the bandgap, is a critical parameter for determining a molecule's stability and its potential use in optoelectronic devices.
For the parent 6H-indolo[2,3-b]quinoxaline scaffold, DFT calculations have been employed to rationalize its electronic structure. tandfonline.com Studies on related derivatives show that the HOMO and LUMO energy levels are significantly influenced by the nature and position of substituents on the core structure. For instance, a series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton were found to possess low-lying LUMO levels, which is a desirable characteristic for n-type semiconductor materials. tandfonline.com
The HOMO is typically distributed over the electron-rich indole (B1671886) portion of the molecule, while the LUMO is centered on the electron-deficient quinoxaline (B1680401) moiety. The methyl groups at the 7 and 9 positions in this compound are expected to act as weak electron-donating groups, which would raise the HOMO energy level and slightly alter the HOMO-LUMO gap compared to the unsubstituted parent compound.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.net For related indolo[2,3-b]quinoxaline derivatives, calculated HOMO energies can be in the range of -6.11 eV, with LUMO energies around -1.25 eV to -3.43 eV. tandfonline.comderpharmachemica.com This results in an energy gap that makes these compounds promising candidates for various electronic applications.
Table 1: Representative FMO Data for Indolo[2,3-b]quinoxaline Derivatives
| Property | Representative Value | Significance |
| HOMO Energy | ~ -6.11 eV derpharmachemica.com | Indicates the electron-donating capability. |
| LUMO Energy | ~ -1.25 to -3.43 eV tandfonline.comderpharmachemica.com | Indicates the electron-accepting capability. |
| Energy Gap (ΔE) | ~ 2.68 to 4.86 eV | Determines electronic properties and stability. |
Note: The values presented are representative and derived from studies on related indolo[2,3-b]quinoxaline derivatives. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. umn.edu The MEP map plots the electrostatic potential onto the electron density surface of the molecule.
In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate areas rich in electrons that are susceptible to electrophilic attack. umn.edu Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. umn.edu Green areas denote regions of neutral potential.
For this compound, the MEP would show the most negative potential concentrated around the electronegative nitrogen atoms of the quinoxaline ring system. These sites are the most likely to interact with electrophiles or participate in hydrogen bonding as acceptors. The hydrogen atom attached to the indole nitrogen (at position 6) would exhibit a region of high positive potential, making it a likely site for deprotonation or hydrogen bond donation. The aromatic protons and the methyl group hydrogens would also show positive potential. umn.edu This analysis is crucial for understanding intermolecular interactions, particularly in biological systems where the molecule might bind to a receptor. umn.edu
The 6H-indolo[2,3-b]quinoxaline core possesses an inherent donor-acceptor architecture, with the indole moiety acting as the electron donor and the quinoxaline part as the electron acceptor. tandfonline.com This structure facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.
DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra and the nature of electronic transitions. For indolo[2,3-b]quinoxaline derivatives, studies have shown that the lowest energy absorption bands in their electronic spectra correspond to an ICT transition from the HOMO (located on the indole part) to the LUMO (on the quinoxaline part). tandfonline.com These ICT transitions have been observed experimentally in the range of 501–561 nm for some derivatives. tandfonline.com The presence of donor and acceptor groups within the same molecule gives rise to these characteristic charge-transfer bands. researchgate.net
Calculations can predict the excitation energies and oscillator strengths for these transitions, providing theoretical support for experimental UV-Vis absorption data. Understanding the ICT characteristics is vital for designing molecules with specific photophysical properties, such as fluorescent probes and materials for organic light-emitting diodes (OLEDs). tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its conformational flexibility and dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment (e.g., in a solvent or interacting with a biological macromolecule).
For a relatively rigid planar system like the core of this compound, MD simulations are particularly useful for studying the dynamics of side chains and the molecule's interaction with its surroundings. While specific MD studies on this compound are not widely reported, the methodology is critical for understanding:
Conformational Preferences: How flexible side chains, if present, orient themselves.
Solvent Effects: The arrangement and interaction of solvent molecules around the solute.
Binding Dynamics: How the molecule docks into and interacts with a biological target like a protein or DNA. For the broader class of indoloquinoxalines, which are known to intercalate with DNA, MD simulations can elucidate the stability and dynamics of the intercalated complex. nih.gov
MD simulations on related quinoxaline derivatives have been used to confirm the stability of ligand-protein complexes, providing insights into their potential as therapeutic agents. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
To build a QSAR or QSPR model, the chemical structure of each molecule in a dataset is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR studies have been conducted to model their cytotoxic activity against cancer cell lines. tandfonline.com These studies have identified key molecular descriptors that correlate with biological activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. tandfonline.com
A QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that candidate structures with increased cytotoxic potency should feature cyclic substituents or substituents with primary carbon atoms. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Analysis of Indoloquinoxaline Derivatives
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of specific atom types | Basic molecular composition and size. |
| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching. |
| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Electronic properties and reactivity. |
| Physicochemical | LogP (lipophilicity), Molar refractivity | Hydrophobicity and polarizability. |
These descriptors, once calculated for a series of molecules with known activities, are used in statistical methods like Multiple Linear Regression (MLR) to build the predictive QSAR model. tandfonline.com
Correlation of Structural Parameters with Mechanistic Biological Activities
The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is intrinsically linked to their three-dimensional structure and electronic properties. The planar nature of the tetracyclic core is a critical factor for their primary mechanism of action: DNA intercalation. nih.govchalmers.se Computational studies, including quantitative structure-activity relationship (QSAR) analyses, on related compounds reveal that steric and electrostatic effects governed by substituents on the indoloquinoxaline nucleus determine the DNA binding affinity and subsequent cytotoxic activity. researchgate.netresearchgate.net
For this compound, the methyl groups at positions 7 and 9 are key structural parameters. These substitutions can influence the electronic distribution across the aromatic system and introduce steric factors that modulate the interaction with biological targets. Theoretical calculations on related molecules suggest that electron-donating groups, such as methyl groups, can enhance the electron density of the quinoxaline moiety, which may affect the strength and nature of the intercalative binding. scispace.com
| Structural Parameter | Influence on Biological Activity | Reference |
| Planarity of the tetracyclic core | Essential for DNA intercalation, the primary mechanism of action. | nih.govchalmers.se |
| Methyl groups at C7 and C9 | Modulate electronic distribution and introduce steric factors affecting DNA binding affinity. | researchgate.netscispace.com |
| Substituent-induced electronic effects | Can alter the strength and nature of the interaction with DNA. | scispace.com |
| Thermal stability of the DNA-ligand complex | A crucial factor for the compound's biological efficacy. | researchgate.netnih.gov |
Correlation of Structural Parameters with Optoelectronic Properties
The unique electronic structure of indolo[2,3-b]quinoxalines, characterized by an electron-deficient quinoxaline fused with an electron-rich indole, makes them promising candidates for applications in organic electronics. researchgate.netbenthamscience.com Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding and predicting their optoelectronic properties. researchgate.netscispace.comscilit.com
The positions of the methyl groups in this compound can fine-tune the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-donating groups like methyl substituents tend to raise the HOMO energy level. The HOMO-LUMO energy gap is a critical parameter that determines the electronic absorption and emission characteristics of the molecule. Theoretical studies on related donor-acceptor systems based on the indolo[2,3-b]quinoxaline core show that their HOMO and LUMO energy levels are suitable for use as n-type materials in organic electronic devices. researchgate.net
Photophysical studies on analogous compounds reveal that they exhibit intramolecular charge transfer (ICT) transitions, with absorption and emission spectra that are often sensitive to solvent polarity. scispace.comias.ac.in While specific experimental data for this compound is sparse, theoretical calculations on similar structures predict emission in the red region of the spectrum in solid films. scispace.comresearchgate.net The inherent donor-acceptor architecture is a key structural feature that governs these optoelectronic properties. scispace.com
| Optoelectronic Property | Correlation with Structural Parameters | Predicted Value Range for Derivatives | Reference |
| HOMO Energy Level | Influenced by electron-donating methyl groups; expected to be higher than the unsubstituted core. | -6.51 to -6.84 eV | researchgate.netscilit.com |
| LUMO Energy Level | Relatively low-lying, characteristic of n-type materials. | -3.00 to -3.43 eV | researchgate.netscilit.comias.ac.in |
| HOMO-LUMO Gap | Determines absorption/emission wavelengths; tunable by substitution. | ~2.8 eV | nih.gov |
| Emission Spectrum | Governed by intramolecular charge transfer (ICT); predicted in the red region for solid films. | 580–700 nm | scispace.comias.ac.inresearchgate.net |
Molecular Docking Studies for Biomolecular Interactions
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule ligand to a macromolecular target. For this compound, docking studies primarily focus on its interactions with DNA and various protein targets to elucidate its mechanisms of action.
Ligand-DNA Interaction Modeling and Binding Site Prediction
The predominant biological mechanism for indolo[2,3-b]quinoxalines is DNA intercalation. nih.gov Molecular docking simulations are employed to model this interaction, predicting the preferred binding sites and the orientation of the ligand within the DNA duplex. These studies consistently show the planar indoloquinoxaline core inserting itself between the base pairs of the DNA helix. chalmers.se
For derivatives of 6H-indolo[2,3-b]quinoxaline, a preference for binding to GC-rich sequences has been observed in some cases, while others show an affinity for AT-regions. researchgate.netresearchgate.net Footprinting experiments on related compounds have identified specific binding sites such as 5'-CGGC and 5'-CGCC. researchgate.net The methyl groups of this compound would be oriented towards the grooves of the DNA, where they can form van der Waals contacts and potentially influence the sequence selectivity. The binding constant for monomeric indoloquinoxaline derivatives with DNA is typically high, in the range of 10^6 M^-1. researchgate.net
| Interaction Parameter | Docking Prediction for Indolo[2,3-b]quinoxaline Derivatives | Reference |
| Binding Mode | Intercalation of the planar core between DNA base pairs. | chalmers.se |
| Sequence Preference | Generally GC-rich or AT-rich sequences. | researchgate.netresearchgate.net |
| Predicted Binding Sites | Sequences such as 5'-CGGC, 5'-CGCC, 5'-GTCACGA, and 5'-AATA. | researchgate.net |
| Binding Affinity (K_b) | ~10^6 M^-1 for monomeric derivatives. | researchgate.net |
Ligand-Protein Binding Site Prediction and Binding Mode Analysis
While DNA is the primary target for many indolo[2,3-b]quinoxalines, their potential to interact with proteins is also an area of active investigation. A noteworthy finding is that many compounds in this class are poor inhibitors of topoisomerase II, an enzyme often targeted by other DNA intercalators. nih.govresearchgate.neteurekaselect.com This suggests a degree of selectivity in their biomolecular interactions.
Molecular docking studies have been used to explore the binding of indolo[2,3-b]quinoxaline derivatives to other protein targets. For instance, in the context of anticancer drug design, docking simulations with targets like Epidermal Growth Factor Receptor (EGFR) have been performed for quinoxaline derivatives, revealing potential binding modes within the receptor's active site. nih.gov For a series of indolo[2,3-b]quinoline conjugates, which are structurally related, docking studies predicted strong binding to the topoisomerase II-DNA complex, with calculated K_i values in the nanomolar range. mdpi.comnih.gov These studies highlight the importance of specific substitutions in directing the ligand to and determining its affinity for protein targets. The analysis of the binding site for a related conjugate in the topoisomerase II alpha-DNA complex revealed the formation of strong hydrogen bonds with key amino acid residues. mdpi.com
| Protein Target | Predicted Interaction Details for Related Quinoxalines | Reference |
| Topoisomerase II | Generally poor inhibitory activity for the core structure. However, some derivatives show strong binding to the enzyme-DNA complex in docking studies. | nih.govresearchgate.netmdpi.comnih.gov |
| EGFR | Docking studies on quinoxaline derivatives suggest potential binding to the active site. | nih.gov |
| Other Kinases | Some bromo and N-substituted derivatives have shown inhibitory activity against cdc25 kinase. | researchgate.net |
| Binding Affinity (K_i) | Predicted in the nanomolar range for some related conjugates with the topoisomerase II-DNA complex. | mdpi.comnih.gov |
Mechanistic Elucidation of Biomolecular Interactions by 7,9 Dimethyl 6h Indolo 2,3 B Quinoxaline Non Clinical Focus
DNA Intercalation and Binding Specificity
The planar structure of 6H-indolo[2,3-b]quinoxaline derivatives is crucial for their ability to intercalate into the DNA helix. This mode of binding disrupts the normal function and structure of DNA, leading to downstream biological effects. Studies have shown that these compounds exhibit a preference for binding to AT-rich regions of the DNA. researchgate.net
The interaction between 6H-indolo[2,3-b]quinoxaline derivatives and DNA has been extensively characterized using various biophysical techniques. Upon binding, these compounds induce significant and measurable changes in the spectroscopic properties of the DNA-compound complex. A common observation is a marked hypochromic effect (a decrease in absorbance intensity) and a significant bathochromic shift (red-shift) in the absorption maxima, which are characteristic indicators of intercalation. rsc.org
Fluorescence spectroscopy also provides evidence for this binding mode. For instance, derivatives like 9-OH-B220 show strong increases in fluorescence emission intensity upon binding to DNA, which is consistent with the chromophore moving into the protected, non-polar environment between DNA base pairs. rsc.org
Thermal denaturation studies are a key method for quantifying the strength of the interaction. The binding of these compounds significantly increases the thermal stability of the DNA duplex. The extent of this stabilization is a direct measure of the binding affinity. For example, the derivative 9-OH-B220 was found to increase the melting temperature of a poly(dA)·2poly(dT) triple helix by an exceptional 52.5°C, indicating a very strong and stable complex. rsc.org Circular dichroism (CD) spectroscopy further confirms the interaction, showing weak induced CD signals upon the formation of the DNA-drug complex. rsc.org
Table 1: Spectroscopic and Biophysical Changes upon DNA Binding by 6H-indolo[2,3-b]quinoxaline Derivatives
| Biophysical Technique | Observation | Implication |
| UV-Vis Spectroscopy | Hypochromism and Bathochromic Shift (Red-Shift) | Intercalative Binding |
| Fluorescence Spectroscopy | Strong increase in emission intensity | Compound is in a non-polar environment, shielded from solvent |
| Thermal Denaturation (Tm) | Significant increase in DNA melting temperature | Strong stabilization of the DNA helix due to binding |
| Circular Dichroism (CD) | Weak induced CD signals | Perturbation of DNA structure upon compound binding |
| Flow Linear Dichroism (LD) | Strongly negative LD signal | Chromophore is oriented parallel to the DNA base pairs, consistent with intercalation |
By intercalating into the DNA helix, 6H-indolo[2,3-b]quinoxaline derivatives alter the local and global topology of DNA. This binding can unwind the DNA helix at the site of intercalation, leading to changes in supercoiling. Such topological alterations can interfere with critical cellular processes that rely on specific DNA structures.
Footprinting experiments have identified preferential binding sites, with some derivatives showing a preference for GC-rich sequences such as 5'-CGGC. researchgate.net The stabilization of both double and triple helical DNA structures has been documented, which can inhibit the progression of enzymes that need to separate the DNA strands, such as helicases during DNA replication. rsc.orgresearchgate.net For example, the antiviral action of the derivative B-220 against Herpes Simplex Virus Type 1 (HSV-1) is believed to stem from its intercalation into the viral DNA, which disrupts processes essential for viral uncoating and replication. researchgate.net
The affinity of 6H-indolo[2,3-b]quinoxaline derivatives for DNA is highly dependent on their chemical structure, particularly the nature and position of substituents on the core ring system. ingentaconnect.comnih.gov
Side Chains: The presence, length, and charge of alkylamino side chains attached to the nitrogen at position N-6 are critical. These side chains can interact with the minor groove of the DNA, and their orientation towards GC-rich regions can enhance binding stability. ingentaconnect.comnih.govresearchgate.net
Substituents on the Ring: The addition of specific groups to the indoloquinoxaline core significantly modulates binding. For instance, incorporating a fluorine atom or introducing a positive charge via methylation at the N-11 position has been shown to improve DNA binding ability in 9-fluoro derivatives. rsc.org Similarly, a hydroxyl group, as seen in 9-OH-B-220, contributes to high-affinity binding. ingentaconnect.comresearchgate.net
Steric Factors: The size and shape of the substituents can also have a negative impact. Studies comparing certain hydroxypropylamino derivatives to their des-hydroxy counterparts showed a slight decrease in DNA binding, which was attributed to unfavorable steric hindrance.
Methylation: The position and number of methyl groups influence activity. For derivatives in the 5H-indolo[2,3-b]quinoline series, a methyl group on the pyridine (B92270) nitrogen was found to be essential for significant biological activity, including DNA cleavage. nih.gov
Molecular Interactions with Protein Targets
While DNA is a primary target, the biological effects of 6H-indolo[2,3-b]quinoxalines are also mediated by their interactions with key cellular proteins, notably enzymes involved in DNA maintenance and transmembrane transporters.
Topoisomerases are enzymes that resolve topological problems in DNA, making them common targets for anticancer drugs. Interestingly, several highly active 6H-indolo[2,3-b]quinoxaline derivatives that bind strongly to DNA, such as B-220 and 9-OH-B-220, have been found to be poor inhibitors of topoisomerase II. ingentaconnect.comnih.govresearchgate.net This finding indicates that for these specific derivatives, DNA intercalation alone is not sufficient to effectively poison the enzyme and that their primary mechanism of action may lie elsewhere.
However, this is not universal for the entire class of compounds. Other structural variants, particularly methyl-substituted derivatives of the 5H-indolo[2,3-b]quinoline series, do act as effective topoisomerase II inhibitors. nih.gov These compounds stimulate the formation of DNA cleavage complexes mediated by the enzyme. nih.gov More recent studies on conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) have shown that they bind strongly to the topoisomerase II-DNA complex, suggesting that specific structural modifications can confer potent topoisomerase inhibitory activity. nih.govmdpi.com The presence of a methyl group on the pyridine nitrogen (position 5) appears to be a key determinant for topoisomerase II inhibition, a feature absent in the 6H-derivatives like B-220. nih.gov
A significant finding for the derivatives that are poor topoisomerase II inhibitors is their ability to modulate Multi-Drug Resistance (MDR). ingentaconnect.comnih.govresearchgate.net This phenomenon is often caused by the overexpression of ATP Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps that eject therapeutic agents from the cell, reducing their efficacy.
Derivatives like B-220 exhibit significant MDR modulating activity, suggesting they can inhibit the function of these efflux pumps. researchgate.netingentaconnect.comnih.govresearchgate.net By interfering with ABC transporters, these compounds can restore or enhance the intracellular concentration of other drugs, thereby overcoming resistance. Studies have confirmed that various indolo[2,3-b]quinoline derivatives are active against multidrug-resistant cell lines, further supporting their role as ABC transporter modulators. researchgate.netnih.gov The mechanism is thought to involve the compound acting as a competitive or non-competitive inhibitor of the transporter, thus preventing the efflux of co-administered therapeutic agents.
Identification and Characterization of Other Protein Binding Partners
While the primary biomolecular target of many indolo[2,3-b]quinoxaline derivatives is DNA, studies have also investigated their interactions with various proteins. The planar structure of the 6H-indolo[2,3-b]quinoxaline scaffold allows it to interact with proteins, potentially modulating their function. nih.govresearchgate.net Research has pointed towards interactions with enzymes such as topoisomerase II, although some derivatives of 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline have demonstrated poor inhibitory activity against this enzyme. nih.govresearchgate.neteurekaselect.com
Another significant protein interaction that has been explored is with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. nih.goveurekaselect.com Certain derivatives of 6H-indolo[2,3-b]quinoxaline have been shown to possess multidrug resistance (MDR) modulating activity, which is often linked to the inhibition of P-glycoprotein. nih.goveurekaselect.com This suggests that this compound and related compounds may act as inhibitors or modulators of this efflux pump, thereby interfering with its ability to transport substrates out of the cell.
Furthermore, interactions with human serum albumin (HSA), the most abundant protein in human blood plasma, have been characterized. researchgate.net Spectroscopic studies have revealed that derivatives of 6H-indolo[2,3-b]quinoxaline can bind to HSA, which is a crucial factor in the distribution and bioavailability of many therapeutic compounds. researchgate.net This binding is typically a non-covalent interaction that can influence the compound's pharmacokinetic profile. researchgate.net
The potential for these compounds to interact with viral proteins has also been a subject of investigation. For instance, in the context of influenza viruses, the highly conserved NS1 protein, which plays a critical role in viral replication and evasion of the host immune response, has been identified as a potential target for quinoxaline (B1680401) derivatives. nih.gov The structure of the NS1A protein features a deep cavity that could accommodate small molecules like this compound, potentially blocking its function. nih.gov
| Protein Target | Type of Interaction | Potential Consequence |
| Topoisomerase II | Poor inhibition | Limited direct enzymatic inhibition |
| P-glycoprotein (P-gp) | Modulation/Inhibition | Reversal of multidrug resistance |
| Human Serum Albumin (HSA) | Binding | Altered pharmacokinetics and distribution |
| Viral Proteins (e.g., NS1) | Binding to functional cavities | Inhibition of viral replication |
Cellular Pathway Modulation at the Molecular and Subcellular Level (Excluding Clinical Outcomes)
Impact on T Cell Proliferation Mechanisms
The immunomodulatory effects of indolo[2,3-b]quinoxaline derivatives extend to their influence on T cell activity. While direct studies on this compound are limited, the broader class of compounds is known to affect immune cell functions. The proliferation of T cells is a critical process in the adaptive immune response, tightly regulated by signaling pathways initiated by T cell receptor (TCR) and cytokine receptor engagement.
Interleukin-7 (IL-7) is a key cytokine that promotes the survival and proliferation of T cell progenitors. nih.gov The IL-7 receptor signaling pathway is crucial for the expansion of T cells during their development in the thymus and for the maintenance of naive and memory T cells in the periphery. nih.gov It is plausible that compounds like this compound could interfere with the signaling cascades downstream of the IL-7 receptor, thereby affecting the expression of genes involved in cell cycle progression and survival. Such interference could lead to an inhibition of T cell proliferation.
Regulation of Nitric Oxide Production Pathways in Macrophages
Macrophages are key players in the innate immune system, and their activation leads to the production of a variety of inflammatory mediators, including nitric oxide (NO). nih.govnih.gov Nitric oxide is synthesized by the enzyme inducible nitric oxide synthase (iNOS or NOS2) and plays a crucial role in host defense against pathogens. nih.gov The production of NO is tightly regulated and is a hallmark of classically activated (M1) macrophages. nih.govnih.gov
The metabolic state of macrophages is closely linked to their function. M1 macrophages undergo a metabolic shift towards glycolysis and away from oxidative phosphorylation. nih.gov Nitric oxide itself can modulate this metabolic reprogramming by targeting mitochondrial enzymes such as aconitase 2. nih.gov While direct evidence for this compound regulating NO production in macrophages is not extensively documented, compounds that modulate inflammatory pathways could indirectly affect iNOS expression or activity. Given the known anti-inflammatory properties of some quinoxaline derivatives, it is conceivable that they could suppress the signaling pathways (e.g., NF-κB) that lead to iNOS transcription, thereby reducing NO production in macrophages.
Mechanistic Antiviral Activities (e.g., inhibition of viral uncoating, viral DNA/protein synthesis)
The antiviral properties of this compound and its analogues are a significant area of research. The primary mechanism of action for many of these compounds is their ability to intercalate into viral DNA. nih.govresearchgate.netchalmers.se This interaction can physically obstruct the processes of viral replication and transcription.
Inhibition of Viral Uncoating: One of the key antiviral mechanisms identified for derivatives of 6H-indolo[2,3-b]quinoxaline is the inhibition of viral uncoating. nih.govchalmers.se This has been particularly studied in the context of Herpes Simplex Virus type 1 (HSV-1). nih.gov After entering the host cell, the viral capsid needs to release the viral genome into the cytoplasm or nucleus. By binding to the viral DNA, these compounds can stabilize the DNA within the capsid or interfere with the conformational changes required for uncoating, thus preventing the release of the viral genetic material. nih.gov
Inhibition of Viral DNA/Protein Synthesis: By intercalating into the viral DNA, this compound can directly inhibit viral DNA synthesis. The presence of the compound within the DNA helix can stall the progression of viral DNA polymerase, leading to incomplete replication of the viral genome. researchgate.net This mode of action is effective against a range of DNA viruses, including HSV-1, Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). nih.govchalmers.se
Furthermore, the intercalation can also block the transcription of viral genes into messenger RNA (mRNA), consequently inhibiting the synthesis of viral proteins. Without the necessary structural proteins and enzymes, the assembly of new virions is halted.
Interferon Induction: In addition to direct antiviral actions, some 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been shown to be potent inducers of interferons. researchgate.netnih.govresearchgate.net Interferons are a group of signaling proteins made and released by host cells in response to the presence of viruses. They play a critical role in the innate immune response by inducing an antiviral state in neighboring cells, activating immune cells like natural killer cells and macrophages, and up-regulating antigen presentation to T lymphocytes. The ability to induce interferon production represents an indirect but powerful antiviral mechanism.
| Antiviral Mechanism | Viral Process Targeted | Example Viruses |
| DNA Intercalation | DNA Replication & Transcription | HSV-1, VZV, CMV nih.govchalmers.se |
| Inhibition of Uncoating | Release of Viral Genome | HSV-1 nih.gov |
| Inhibition of DNA Synthesis | Viral Genome Replication | DNA Viruses researchgate.net |
| Inhibition of Protein Synthesis | Viral Gene Expression | General |
| Interferon Induction | Host Innate Immune Response | General researchgate.netnih.gov |
Advanced Applications of 7,9 Dimethyl 6h Indolo 2,3 B Quinoxaline in Materials Science and Optoelectronics
Design Principles for Organic Electronic Materials
The performance of organic electronic materials is deeply rooted in their molecular design. For compounds based on the indolo[2,3-b]quinoxaline core, key principles involve the strategic engineering of their electronic architecture and the optimization of charge transport pathways.
A fundamental design strategy in organic electronics is the creation of molecules with both electron-donating (donor) and electron-accepting (acceptor) moieties. rsc.orgnih.gov The 6H-indolo[2,3-b]quinoxaline structure is an excellent example of an intrinsic built-in donor-acceptor system. researchgate.net It is formed by the fusion of an electron-rich indole (B1671886) unit (the donor) and an electron-deficient quinoxaline (B1680401) unit (the acceptor). researchgate.net This inherent D-A character facilitates intramolecular charge transfer (ICT), a crucial process for many optoelectronic applications. rsc.org
The electronic properties of the core structure can be finely tuned by attaching various functional groups. For instance, synthesizing derivatives with different donor amines allows for systematic modification of the molecule's photophysical properties. rsc.org This tuning can influence the ICT transitions, which have been observed in a range of 400 to 462 nm, and the emission wavelengths, seen between 491 to 600 nm, depending on the nature of the peripheral amine groups. rsc.org This strategic engineering results in materials with tailored energy levels suitable for specific device applications.
Efficient charge transport is critical for the functionality of organic electronic devices. The planar structure of the indolo[2,3-b]quinoxaline core promotes intermolecular π-π stacking, which creates pathways for charge carriers to move through the material. The inherent donor-acceptor nature also leads to ambipolar characteristics, meaning the material can transport both holes (positive charges) and electrons (negative charges). rsc.org
The charge transport properties are directly related to the molecule's frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By modifying the donor strength of peripheral amine substituents, researchers can systematically adjust the HOMO-LUMO energy levels and reduce the energy band gap. rsc.org Studies on amine derivatives of the 6H-indolo[2,3-b]quinoxaline core have demonstrated the ability to achieve low band gaps (1.56 to 2.21 eV) and HOMO-LUMO levels comparable to known ambipolar materials, indicating their potential for efficient charge transport in optoelectronic devices. rsc.org
Table 1: Opto-electrochemical Properties of Donor-Acceptor 6H-indolo[2,3-b]quinoxaline Amine Derivatives
| Derivative Feature | Absorption (λabs, nm) | Emission (λem, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|
This table presents a summary of findings from studies on various amine derivatives of the core compound, illustrating the tunability of its properties.
Functionality as Active Components in Organic Electronic Devices
The engineered electronic properties of indolo[2,3-b]quinoxaline derivatives make them highly functional components in a range of organic electronic devices.
Derivatives of 6H-indolo[2,3-b]quinoxaline have been successfully utilized as both the light-emitting layer and the electron-transporting layer (ETL) in OLEDs. nih.govresearchgate.netbenthamscience.com Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance. rsc.org The D-A structure facilitates efficient electron injection and transport, which is essential for an ETL. benthamscience.com When used as an emissive layer, the tunable ICT characteristics allow for the generation of light, with some derivatives showing potential for deep-red emission. benthamscience.com
Furthermore, modified versions of the core structure have been investigated as hole-injection layer (HIL) materials. In one study, a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ) was used as an ultrathin HIL in a green OLED based on Alq3 (Tris(8-hydroxyquinolinato)aluminium). researchgate.net The device performance was strongly dependent on the thickness of the HIL, with a 0.5 nm thick layer yielding the best results. researchgate.net
Table 2: Performance of an Alq3-based Green OLED with a TFBIQ Derivative as the Hole-Injection Layer
| HIL Material | HIL Thickness (nm) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Power Efficiency (lm/W) |
|---|---|---|---|---|
| TFBIQ | 0.5 | 3.1 researchgate.net | 26564 researchgate.net | 1.46 researchgate.net |
This table compares the optimal performance of an OLED using a 6H-indolo[2,3-b]quinoxaline derivative as a hole-injection layer against a standard material.
The potential for ambipolar charge transport makes indolo[2,3-b]quinoxaline derivatives attractive candidates for the semiconductor channel layer in Organic Field-Effect Transistors (OFETs). rsc.orgbenthamscience.com An OFET requires a material that can efficiently transport charge carriers (electrons or holes) between the source and drain electrodes, modulated by a gate voltage. The ability to tune the HOMO and LUMO energy levels allows for the optimization of charge injection from the electrodes and enhances charge mobility within the semiconductor layer. The planar nature of the molecule can facilitate ordered packing in thin films, which is beneficial for achieving high charge carrier mobility.
Indolo[2,3-b]quinoxaline derivatives have been effectively employed as metal-free organic dyes in Dye-Sensitized Solar Cells (DSSCs). researchgate.netrsc.org In a DSSC, a sensitizer (B1316253) dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The D-A-π architecture is ideal for this application, where the indolo[2,3-b]quinoxaline can act as a donor, linked via a π-conjugated spacer to an acceptor/anchoring group (like cyanoacrylic acid) that binds to the TiO₂ surface. researchgate.net
Table 3: Photovoltaic Performance of DSSCs Using Indolo[2,3-b]quinoxaline-Based Dyes
| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) |
|---|---|---|---|---|
| FS10 | Not specified | 0.676 rsc.org | 70.1 rsc.org | 5.27 rsc.org |
| HD-2 (alone) | 19.00 rsc.org | 0.650 rsc.org | 60.5 rsc.org | 7.47 rsc.org |
This table summarizes the performance of DSSCs, highlighting the effectiveness of an indolo[2,3-b]quinoxaline-based dye both as a primary sensitizer and as a co-sensitizer.
Advanced Spectroscopic Properties for Material Applications
The unique spectroscopic characteristics of 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline and its derivatives are foundational to their application in advanced materials. The inherent donor-acceptor (D-A) architecture, with the indole nucleus acting as the electron donor and the quinoxaline moiety as the electron acceptor, gives rise to notable photophysical phenomena, including solvent-dependent emission and aggregation-induced emission, which are critical for the development of sophisticated optoelectronic devices.
Photoluminescence and Emission Spectra in Various Media
Derivatives of the indolo[2,3-b]quinoxaline scaffold are known to be highly fluorescent, with their emission properties being significantly influenced by the surrounding medium. researchgate.net The emission spectra typically show a bathochromic (red) shift as the polarity of the solvent increases. For example, studies on related quinoxaline-based emitters demonstrate that in non-polar solvents like cyclohexane, emission is observed in the deep-blue region of the spectrum (around 417 nm), which shifts to approximately 442 nm in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This behavior is characteristic of molecules with an intramolecular charge transfer (ICT) character in their excited state. researchgate.net
In the solid state, the emission properties are also pronounced. Quinoxaline-based derivatives have been shown to exhibit deep blue emission in the solid state. worktribe.com The emission maximum of a thin film can be red-shifted by about 10 nm compared to its spectrum in solution, a phenomenon attributed to strong intermolecular interactions within the solid matrix. worktribe.com For instance, various (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone dyes fluoresce in the blue-to-orange region (435–614 nm) in both solutions and as neat solid films. researchgate.net This tunability of emission across different media is a key property for their application in organic light-emitting diodes (OLEDs) and sensors.
Table 1: Emission Maxima (λem) of Representative Quinoxaline Derivatives in Various Solvents This table is interactive. You can sort and filter the data.
| Compound Class | Solvent | Emission Maxima (nm) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]quinoxaline | Cyclohexane | 502 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Toluene | 521 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Dichloromethane | 537 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Acetone | 542 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Acetonitrile | 540 | rsc.org |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone | Toluene | 435-590 | researchgate.net |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone | Ethyl Acetate | 460-610 | researchgate.net |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone | Chloroform | 470-614 | researchgate.net |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone | DMSO | 490-612 | researchgate.net |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone | Solid Film | 482-602 | researchgate.net |
Solvatochromic Behavior and its Origin
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of indolo[2,3-b]quinoxaline derivatives. This effect is observed in both absorption and emission spectra. Typically, an increase in solvent polarity leads to a red-shift in the emission maximum. rsc.org This phenomenon is a direct consequence of the molecule's donor-acceptor structure, which facilitates an intramolecular charge transfer (ICT) upon photoexcitation. researchgate.networktribe.com
In the ground state, the molecule has a certain dipole moment. Upon absorbing a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density from the electron-donating indole part to the electron-accepting quinoxaline part. This results in a much larger dipole moment in the excited state. In polar solvents, the solvent molecules reorient themselves to stabilize this larger dipole moment, which lowers the energy of the excited state more than the ground state. Consequently, the energy gap for fluorescence emission is reduced, causing a shift to longer wavelengths (a red-shift). researchgate.net The relationship between the spectral shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides evidence for the strong ICT character in the excited state. researchgate.net
Aggregation-Induced Emission (AIE) Phenomena and Mechanisms
While many organic fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state or in aggregates, indolo[2,3-b]quinoxaline derivatives can exhibit the opposite effect: Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE). researchgate.networktribe.com This phenomenon, first reported by Tang et al. in 2001, is highly desirable for applications requiring solid-state emitters, such as OLEDs. researchgate.net
The mechanism behind AIE in these molecules is primarily attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the phenyl or other substituent groups attached to the quinoxaline core can rotate freely. These rotations provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, when the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered by intermolecular interactions and steric hindrance. researchgate.net This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. researchgate.networktribe.com Single-crystal X-ray diffraction studies on related compounds have confirmed the twisted molecular structures and intermolecular interactions (like C–H···π bonds) that contribute to this restriction of motion in the solid state. researchgate.net
Quantum Yield and Fluorescence Lifetime Studies
The fluorescence quantum yield (ΦF) is a critical parameter that measures the efficiency of the emission process. For indolo[2,3-b]quinoxaline derivatives, the quantum yield is highly dependent on the solvent environment and molecular structure. Studies on related pyrazolo[3,4-b]quinoxaline systems show a fascinating trend: the quantum yield increases as solvent polarity rises from non-polar to moderately polar, but then decreases slightly with a further increase in polarity. rsc.org For instance, the quantum yield of one derivative was 0.42 in cyclohexane, increased to nearly unity (0.98) in dichloromethane, and then slightly decreased to 0.82 in acetonitrile. rsc.orgpsu.edu This suggests the co-existence of both "positive" and "negative" solvatokinetic effects, where solvent polarity initially enhances but then can also quench emission. rsc.org
Substitution on the core structure also plays a significant role. In a series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, substitution with phenyl and pyrene (B120774) moieties was found to increase the quantum yield compared to the parent molecule in certain solvents. researchgate.net This tunability allows for the rational design of highly efficient emitters for specific applications. While detailed fluorescence lifetime studies for the specific title compound are not broadly available, the high quantum yields observed in related structures are indicative of efficient radiative decay processes essential for bright emissive materials.
Table 2: Fluorescence Quantum Yields (ΦF) of Representative Quinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Solvent | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]quinoxaline | Cyclohexane | 0.42 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Toluene | 0.85 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Dichloromethane | 0.98 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Acetone | 0.90 | rsc.org |
| Pyrazolo[3,4-b]quinoxaline | Acetonitrile | 0.82 | rsc.org |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. 1 | Dichloromethane | 0.12 | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. 2 | Dichloromethane | 0.15 | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. 1 | DMSO | 0.18 | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. 2 | DMSO | 0.20 | researchgate.net |
Electrochemical Characterization for Device Performance
Electrochemical studies, particularly cyclic voltammetry, are crucial for evaluating the potential of indolo[2,3-b]quinoxaline derivatives in electronic devices. These measurements determine the redox potentials, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are critical for assessing the charge injection and transport capabilities of a material and for predicting its suitability as an n-type (electron-transporting) or p-type (hole-transporting) material in devices like OLEDs and OFETs. researchgate.netresearchgate.net
Cyclic Voltammetry and Redox Potentials
Cyclic voltammetry (CV) measurements of indolo[2,3-b]quinoxaline derivatives typically reveal distinct redox processes associated with the donor (indole) and acceptor (quinoxaline) moieties. researchgate.net The CV scans often show an irreversible anodic peak at positive potentials (in the range of +1.0 to +1.5 V), which is assigned to the oxidation of the electron-rich indole unit. researchgate.net This oxidation potential is directly related to the HOMO energy level of the molecule.
On the cathodic (negative) potential sweep, reduction waves are observed which are attributed to the electron-deficient quinoxaline core. researchgate.net For some derivatives, a cathodic peak in the range of -0.5 to -1.0 V indicates the stability of the reduced quinoxaline unit. researchgate.net The reduction potential corresponds to the LUMO energy level. The low-lying LUMO levels found in many derivatives (e.g., –3.65 to –3.98 eV) are comparable to those of well-known n-type materials, signifying their potential for use as electron-transporting layers in organic electronics. researchgate.netresearchgate.net The electrochemical behavior, such as the reversibility of the redox processes, provides insight into the stability of the charged species, which is a key factor for device longevity. nih.gov
Table 3: Electrochemical Properties of Representative Indoloquinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Derivative Type | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|---|
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. A | 1.15 | -1.14 | -5.55 | -3.26 | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. B | 1.12 | -1.13 | -5.52 | -3.27 | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. C | 1.05 | -1.15 | -5.45 | -3.25 | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline Deriv. D | 1.01 | -1.18 | -5.41 | -3.22 | researchgate.net |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone Deriv. 1 | - | - | - | -3.65 | researchgate.net |
| (Indolo[2,3-b]quinoxalin-2-yl)methanone Deriv. 2 | - | - | - | -3.98 | researchgate.net |
Correlation with Material Stability and Device Efficiency
The stability and efficiency of organic electronic devices are intrinsically linked to the molecular structure of their active components. The parent indolo[2,3-b]quinoxaline scaffold is recognized for its high stability and low reduction potential, making it a promising candidate for materials in applications like nonaqueous redox flow batteries researchgate.netnih.gov. The extended π-conjugated system of the IQ scaffold facilitates charge delocalization, which is a key factor in enhancing the stability of charged intermediates that form during device operation nih.gov.
The introduction of substituents onto the core IQ structure is a critical strategy for fine-tuning its electronic properties and, consequently, device performance nih.gov. While direct experimental data for this compound is limited in the searched literature, the effects of such substitutions can be inferred from general principles and studies on related derivatives. The methyl groups at the C7 and C9 positions are electron-donating, which would be expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is fundamental to optimizing charge injection/transport in organic light-emitting diodes (OLEDs) and controlling the open-circuit voltage and charge separation in organic solar cells researchgate.netscilit.com.
Furthermore, substitutions can influence material morphology, solubility, and thermal stability. For instance, a study on indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives demonstrated that attaching different functional groups allowed for the systematic tuning of HOMO/LUMO energy levels, leading to materials suitable for n-type applications in organic electronics researchgate.netscilit.com. The thermal stability of these derivatives is also a key consideration for the longevity and reliability of electronic devices.
To illustrate the impact of molecular structure on electrochemical properties within this family of compounds, the following table summarizes data for related donor-acceptor molecules based on a larger indolo[2,3-b]naphtho[2,3-f]quinoxaline core.
| Compound ID | Donor Group | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| 2 | Diphenylamine | -6.51 | -3.00 | 3.51 |
| 3 | 4,4'-dimethoxydiphenylamine | -6.65 | -3.10 | 3.55 |
| 4 | Carbazole | -6.70 | -3.15 | 3.55 |
| 5 | Morpholine | -6.84 | -3.30 | 3.54 |
| 6 | Phenyl | -6.55 | -3.05 | 3.50 |
| 7 | 4-methoxyphenyl | -6.60 | -3.08 | 3.52 |
| 8 | 4-(diphenylamino)phenyl | -6.68 | -3.18 | 3.50 |
| Data derived from theoretical studies on indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives. researchgate.net |
Development as Advanced Chemosensors and Biosensors
The indolo[2,3-b]quinoxaline scaffold is a promising platform for the design of advanced chemosensors benthamscience.comresearchgate.net. The planar structure and electron-rich nature of the IQ system allow it to interact with various analytes, while its inherent photophysical properties provide a mechanism for signal transduction. These sensors typically operate by exhibiting a change in fluorescence or color upon binding to a target species.
Although research specifically detailing this compound as a sensor is not available in the searched results, the broader class of quinoxaline derivatives has been successfully implemented in sensing applications. The functionalization of the core structure is key to imparting selectivity and sensitivity for specific analytes. For example, by introducing specific binding sites, a general scaffold can be tailored to detect particular metal ions, anions, or neutral molecules.
The potential for this chemical family extends to biosensing. In a notable application, quinoxaline-based haptens were used to develop highly sensitive and specific lateral flow strip biosensors for detecting antibiotics and their metabolites in food products nih.gov. These biosensors utilized europium nanoparticles as labels and were capable of detecting multiple quinoxaline-family analytes simultaneously with very low detection limits, demonstrating the scaffold's utility in complex biological matrices nih.gov. This underscores the potential for developing indolo[2,3-b]quinoxaline derivatives, including the 7,9-dimethyl variant, as the active recognition element in future biosensor technologies.
The table below presents the performance of a biosensor developed for various quinoxaline antibiotics, illustrating the sensitivity that can be achieved with this class of compounds.
| Analyte | Type of Assay | Linear Range (ng/mL) | Limit of Detection (ng/mL) |
| Olaquindox (OLA) | EuNP-LFSB | 0.1 - 2.5 | 0.067 |
| Quinocetone (QCT) | EuNP-LFSB | 0.05 - 1.0 | 0.017 |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | EuNP-LFSB | 0.2 - 5.0 | 0.099 |
| Data from a Europium Nanoparticle-Based Lateral Flow Strip Biosensor (EuNP-LFSB) for quinoxaline antibiotics. nih.gov |
Structure Function and Structure Property Relationships of 7,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Systematic Modification and Derivatization Strategies of the 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline Scaffold
The synthesis of the 6H-indolo[2,3-b]quinoxaline core is classically achieved through the acid-catalyzed condensation of an o-phenylenediamine (B120857) with an isatin (B1672199) (indoline-2,3-dione). tandfonline.comchalmers.se For the specific synthesis of the this compound scaffold, the required precursors would be 4,6-dimethyl-1,2-phenylenediamine and isatin. Modern synthetic approaches also utilize microwave irradiation or organocatalysts to improve reaction times and yields. researchgate.netnih.gov
Once the core scaffold is formed, systematic modifications can be employed to modulate its properties. Key derivatization strategies include:
N-Alkylation: The indole (B1671886) nitrogen at position 6 is a common site for modification. Alkylation, often using an alkyl halide in the presence of a base, allows for the introduction of side chains. chalmers.se These chains can vary in length, polarity, and charge, which is critical for tuning solubility and biological interactions. nih.gov For example, introducing a dimethylaminoethyl side chain at the N-6 position has been shown to enhance DNA binding properties and antiviral activity in related analogs. ipp.pt
Substitution on the Quinoxaline (B1680401) Ring: The 7 and 9 positions, occupied by methyl groups in the title compound, are part of the quinoxaline moiety. Further functionalization on this ring, if starting from a different precursor, can be achieved. For instance, bromo-substituted derivatives can be synthesized and subsequently used in cross-coupling reactions. tandfonline.com
Cross-Coupling Reactions: Modern synthetic methods enable extensive derivatization. Palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling are used to introduce aryl, heteroaryl, and amino groups onto the scaffold, particularly at halogenated positions. researchgate.netresearchgate.netscilit.com These strategies are fundamental for creating complex donor-acceptor molecules for materials science applications. scilit.comresearchgate.net
Formation of Heterocyclic Adducts: The reactivity of the core structure can be harnessed to build further heterocyclic rings. For example, a carbohydrazide (B1668358) group attached at the N-6 position can serve as an intermediate to synthesize derivatives containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole (B32235) rings. nih.gov
Correlating Specific Structural Features with Mechanistic Biological Activity (e.g., DNA binding affinity, protein interaction profiles)
The primary mechanism of biological action for the 6H-indolo[2,3-b]quinoxaline class of compounds is their function as DNA intercalating agents. researchgate.netnih.govresearchgate.netresearchgate.net The planar, aromatic nature of the scaffold allows it to insert between the base pairs of the DNA double helix, leading to antiviral and anticancer effects by disrupting DNA replication and transcription processes. mdpi.com
The correlation between specific structural features and biological activity is a key aspect of their design:
Planar Core: The planarity of the indolo[2,3-b]quinoxaline ring system is essential for effective intercalation into the DNA helix. nih.gov
Side Chains: Substituents, particularly basic side chains attached at the N-6 position, play a crucial role in stabilizing the DNA-ligand complex. These side chains can interact with the minor groove of DNA, often showing a preference for AT-rich regions. chalmers.seresearchgate.net The thermal stability of the compound-DNA complex, a measure of binding affinity, is highly dependent on the nature and orientation of these side chains. nih.gov Derivatives like B-220 and 9-OH-B-220, which feature such side chains, exhibit high DNA binding affinity. nih.govresearchgate.net
Ring Substituents: Substituents on the quinoxaline ring directly modulate the electronic properties of the intercalating chromophore, influencing its binding affinity and biological potency. The methyl groups at positions 7 and 9 in this compound are electron-donating. Studies on related quinoxaline systems suggest that electron-releasing groups can enhance anticancer activity. nih.gov Conversely, converting a carboxylic acid at the 7-position to a dimethyl carboxamido derivative was found to significantly boost cytotoxic potency, indicating the sensitivity of this position to electronic and steric changes. tandfonline.com
Some derivatives have also been investigated as kinase inhibitors. For example, analogs of 6,7-dimethyl quinoxaline have shown selectivity for inhibiting kinases like GSK3β, which is implicated in neurodegenerative diseases. researchgate.net This suggests that the 7,9-dimethyl substitution pattern could be explored for targeting specific protein active sites, in addition to DNA.
Table 1: Cytotoxic Activity of Selected 6H-indolo[2,3-b]quinoxaline Analogs against HL-60 Cell Line This table presents data for analogs to illustrate structure-activity relationships, as specific data for the 7,9-dimethyl derivative is not available.
| Compound ID | Substituents | IC₅₀ (µM) | Reference |
|---|---|---|---|
| IDQ-5 | 7-(N,N-dimethylcarboxamido) | 0.89 | tandfonline.commdpi.com |
| IDQ-10 | 9-(N,N-dimethylamino) | 0.85 | tandfonline.commdpi.com |
| IDQ-11 | 9-(N,N-diethylamino) | 0.98 | tandfonline.commdpi.com |
| IDQ-13 | 9-(Piperidin-1-yl) | 0.91 | tandfonline.commdpi.com |
| Cisplatin | (Reference Drug) | 1.54 | tandfonline.com |
Tuning Optoelectronic Properties via Substituent Effects and Core Modifications
The indolo[2,3-b]quinoxaline scaffold is a valuable building block for organic electronic materials due to its rigid, planar, and π-conjugated structure. researchgate.net These compounds have been investigated for use as sensitizers in dye-sensitized solar cells (DSSCs), as n-type materials, and as light-emitting layers in organic light-emitting diodes (OLEDs). researchgate.net
The optoelectronic properties are tuned by modifying the molecular structure, primarily through substituent effects:
Donor-Acceptor (D-A) Architecture: A common strategy is to create D-A type molecules where the indoloquinoxaline core can act as either the donor or acceptor component. Attaching electron-donating groups (like triarylamines) or electron-accepting groups (like benzothiadiazole) allows for the manipulation of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net This tuning of the energy levels is critical for efficient charge separation and transport in photovoltaic devices and for controlling the emission color in OLEDs.
Substituent Effects on Energy Levels: The introduction of substituents directly impacts the HOMO and LUMO energy levels. The electron-donating nature of the methyl groups at the 7 and 9 positions in this compound is expected to raise the energy of the HOMO. This generally leads to a reduction in the HOMO-LUMO energy gap, which would cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Core Extension: Fusing additional aromatic rings to the scaffold, such as creating indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives, extends the π-conjugation. researchgate.netscilit.com This extension typically lowers the LUMO level and narrows the energy gap, further shifting the optical properties towards longer wavelengths and improving charge transport characteristics for n-type materials. researchgate.net
Table 2: Optoelectronic Properties of Selected Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives This table presents data for larger, derivatized systems to illustrate how modifications to the core structure affect electronic properties.
| Compound | Key Structural Feature | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Derivative 2 | Diphenylamine substituent | 3.51 | researchgate.net | ||
| Derivative 4 | Carbazole substituent | 3.54 | researchgate.net | ||
| Derivative 5 | Morpholine substituent | 3.58 | researchgate.net | ||
| Derivative 7 | Thiophene substituent | 3.51 | researchgate.net |
Rational Design Principles for Targeted Applications in Materials Science and Mechanistic Biology
The systematic studies of the 6H-indolo[2,3-b]quinoxaline scaffold provide clear principles for the rational design of molecules with tailored functions.
For Mechanistic Biology: The goal is typically to optimize interactions with biological macromolecules like DNA or proteins.
Core Scaffold: The planar this compound core should be retained as the fundamental DNA intercalating unit. The electron-rich nature imparted by the methyl groups may be beneficial for intercalation. nih.gov
Side Chain Optimization: The rational design would focus on the N-6 side chain. To enhance DNA binding affinity and specificity, one would design chains that can form hydrogen bonds or electrostatic interactions within the DNA minor groove. nih.govresearchgate.net Introducing polyamine or other positively charged moieties can strengthen the interaction with the negatively charged phosphate (B84403) backbone of DNA.
Protein Targeting: To design inhibitors for specific proteins (e.g., kinases), molecular docking studies would be used to guide the synthesis of derivatives. Substituents would be chosen to fit the steric and electronic environment of the target's active site, moving beyond simple DNA intercalation. researchgate.net
For Materials Science: The design objective is to fine-tune the optoelectronic and solid-state properties of the material.
Energy Level Engineering: The this compound unit can be used as an electron-rich donor core. Rational design involves coupling this donor with various electron-acceptor units via π-conjugated linkers (e.g., through Suzuki or Stille coupling). researchgate.net The strength of the acceptor and the nature of the linker can be systematically varied to precisely control the HOMO-LUMO gap, thereby tuning the absorption spectrum for solar cells or the emission color for OLEDs.
Solubility and Morphology: Long alkyl chains are often attached (e.g., at the N-6 position) to improve solubility in organic solvents, which is crucial for solution-based processing of electronic devices. researchgate.net These chains also influence the solid-state packing of the molecules, which affects charge mobility.
Multifunctional Materials: The scaffold's properties can be harnessed to create sensors. For example, designing derivatives that exhibit changes in their fluorescence (solvatochromism, mechanofluorochromism) upon interaction with specific analytes or environmental changes is an active area of research. researchgate.net
By applying these principles, the this compound scaffold serves as a versatile and highly adaptable platform for developing advanced functional molecules.
Emerging Research Directions and Future Perspectives for 7,9 Dimethyl 6h Indolo 2,3 B Quinoxaline
Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Analysis
Future investigations into the mechanisms of action for 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline will increasingly rely on sophisticated analytical methods capable of real-time monitoring. The development of mechanochemical reaction monitoring, for instance, has seen transformative changes with the introduction of in situ techniques like synchrotron powder X-ray diffraction and Raman spectroscopy. nih.gov These methods allow for direct observation of transformations within a reaction vessel, enabling the identification of short-lived intermediates and a deeper understanding of reaction kinetics and pathways. nih.gov
Applying these real-time monitoring technologies to the synthesis and biological interactions of this compound could provide unprecedented insights. For example, observing the compound's interaction with its biological targets, such as DNA or proteins, in real-time could elucidate the precise dynamics of binding and the subsequent structural changes that lead to its pharmacological effects. researchgate.netnih.gov Furthermore, advanced fluorescence imaging, potentially leveraging the intrinsic photophysical properties of the indoloquinoxaline core, can visualize the compound's journey and localization within cells, contributing to a more complete mechanistic picture. researchgate.net The structural elucidation of newly synthesized indolo[2,3-b]quinoxaline derivatives consistently relies on a combination of FT-IR, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, which will continue to be foundational for these more advanced studies. imist.manih.gov
Application of Machine Learning and Artificial Intelligence in Predictive Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of novel indolo[2,3-b]quinoxaline derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SAR) that are not apparent through traditional analysis. londondaily.news For a compound like this compound, AI can be employed to predict various properties, including biological activity, toxicity, and pharmacokinetic profiles, thereby accelerating the identification of more potent and safer drug candidates. londondaily.newsmdpi.com
Generative AI models can design novel molecular structures that adhere to a desired therapeutic profile, while predictive models can suggest optimal synthetic routes, reducing failures and accelerating the "make" phase of the design-make-test-analyze cycle. nih.govmdpi.com Recent studies have already demonstrated that retraining ML models on proprietary, in-house chemical data significantly boosts the accuracy of predictions for company-specific chemistries. nih.gov As more data on indolo[2,3-b]quinoxalines becomes available, these models will become increasingly powerful, enabling the in silico design of analogues of this compound with fine-tuned properties before any resource-intensive synthesis is undertaken. researchgate.net
Table 1: Potential Applications of AI/ML in the Development of Indolo[2,3-b]quinoxaline Analogues
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling (QSAR) | Uses algorithms to forecast biological activity, solubility, and toxicity based on molecular structure. londondaily.news | Rapidly screen virtual libraries of derivatives to prioritize candidates with optimal potency and reduced side effects. |
| Generative Design | Creates novel molecular structures with desired properties from scratch. mdpi.com | Design next-generation analogues with enhanced target specificity or novel mechanisms of action. |
| Retrosynthetic Analysis | Predicts viable synthetic pathways for a target molecule. researchgate.net | Optimize the synthesis of complex derivatives, improving yield and reducing costs. |
| Active Learning | Iteratively selects the most informative experiments to perform, improving model accuracy with fewer data points. nih.gov | More efficiently explore the chemical space around the core scaffold to identify lead compounds faster. |
Exploration of Novel Physical and Chemical Phenomena in the Indolo[2,3-b]quinoxaline System
The unique electronic structure of the indolo[2,3-b]quinoxaline core makes it a candidate for exploring novel physical and chemical phenomena beyond its traditional biological applications. One of the most promising new areas is in energy storage. Researchers have identified the indolo[2,3-b]quinoxaline scaffold as a highly stable, low-reduction-potential anolyte for nonaqueous redox flow batteries (NARFBs). acs.orgresearchgate.net The challenge in this field is to expand the conjugated π-system for electrochemical stability without sacrificing solubility or reduction potential. acs.org The indolo[2,3-b]quinoxaline system provides a modular and tunable core to address this. acs.org
Derivatives have been synthesized that exhibit high solubility (>2.7 M in acetonitrile) and remarkable stability, paving the way for high-voltage organic batteries. acs.orgresearchgate.net Other research has focused on the photophysical properties of these compounds, investigating phenomena like aggregation-induced emission (AIE) and their use as multifunctional chemosensors. mdpi.comresearchgate.net Future work on this compound could explore how its specific substitution pattern influences these properties, potentially leading to applications in materials science, such as organic light-emitting diodes (OLEDs) or advanced sensors. benthamscience.com
Cross-Disciplinary Research Initiatives with Physics, Biology, and Engineering
The full potential of this compound can only be unlocked through collaborations that span multiple scientific disciplines.
Physics and Materials Science: The use of indolo[2,3-b]quinoxalines in organic electronics, such as organic transistors and deep-red OLEDs, is an active area of research. mdpi.combenthamscience.com Collaborations with physicists are essential to understand and optimize the semiconductor and light-emitting properties of derivatives of this compound.
Biology and Medicine: The primary application of these compounds has been pharmacological. researchgate.netnih.gov Continued collaboration between chemists and biologists is crucial for elucidating mechanisms of action, for instance, in developing anti-plasmodial agents by creating hybrids that target multiple pathways in pathogens like Plasmodium falciparum. nih.govresearchgate.net
Engineering: The application of the indolo[2,3-b]quinoxaline scaffold in redox flow batteries is a prime example of a cross-disciplinary effort with chemical and electrical engineering. acs.org Engineers are needed to design and build prototype batteries that can successfully deploy these novel anolytes, translating molecular discovery into a functional technology. acs.org Similarly, the development of chemosensors requires engineering input to integrate the sensing molecule into a practical device. mdpi.com
Development of Next-Generation Analogues with Enhanced Specificity and Tunable Properties
A major focus of future research will be the rational design and synthesis of next-generation analogues of this compound with superior performance characteristics. The modular synthesis of the indolo[2,3-b]quinoxaline core, typically through the condensation of an isatin (B1672199) derivative with a diamine, allows for systematic structural modifications. imist.mabenthamscience.comtandfonline.com
Research efforts are directed at creating analogues with:
Enhanced Specificity: By modifying substituents, researchers aim to improve binding affinity for specific biological targets, such as certain protein kinases or viral enzymes, to increase therapeutic efficacy and reduce off-target effects. nih.gov For example, new hybrids of triazolyl-indolo-quinoxaline have been synthesized and tested for their selective cytotoxicity against gastric cancer cells. researchgate.net
Tunable Properties: For materials science applications, the electronic and photophysical properties can be fine-tuned. In the context of redox flow batteries, adding solubilizing groups like glycol ethers or bulky tert-butyl groups has been shown to dramatically improve solubility and stability without compromising electrochemical performance. acs.org Similarly, for applications in OLEDs or as fluorescent probes, modifying the donor-acceptor characteristics of the molecule can shift emission wavelengths and enhance quantum efficiency. researchgate.net
Recent synthetic strategies, such as the Buchwald-Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation, have opened up new routes to previously inaccessible derivatives, further expanding the chemical space that can be explored. mdpi.comresearchgate.net
Table 2: Examples of Synthesized Indolo[2,3-b]quinoxaline Analogues and Their Properties
| Compound Name | Key Structural Feature | Investigated Application | Notable Finding | Reference(s) |
| 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | tert-butyl and methoxyethyl groups | Nonaqueous Redox Flow Battery Anolyte | Low reduction potential (−2.01 V), high solubility (>2.7 M), and high stability. acs.orgresearchgate.net | acs.org, researchgate.net |
| 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines | Thieno-pyrrolo fused ring system | Antitubercular Activity | Heterocyclic analogues of indolo[2,3-b]quinoxalines demonstrated bacteriostatic effects against Mycobacterium tuberculosis. mdpi.com | mdpi.com |
| 2,3-difluoro-6-((1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)-6H-indolo[2,3-b]quinoxaline (DTI) | Triazolyl-methyl and difluoro substitutions | Anticancer (Gastric Cancer) | Displayed selective cytotoxicity against gastric cancer cells over normal cells. researchgate.net | researchgate.net |
| 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline | Dimethylaminoethyl side chain | Antiviral (Herpes Simplex Virus) | Showed high activity against HSV and an ability to inactivate virions. ipp.pt | ipp.pt |
Q & A
Basic: What are the standard synthetic routes for 7,9-dimethyl-6H-indolo[2,3-b]quinoxaline, and what factors influence reaction yields?
Answer:
The compound is synthesized via cyclocondensation of isatin derivatives with 1,2-diaminobenzenes under acidic conditions (e.g., acetic acid or HCl), forming the indoloquinoxaline core. Key steps include:
- Isatin derivatization : Introducing methyl groups at positions 7 and 9 via alkylation or substitution during precursor synthesis.
- Cyclization : Acid-catalyzed condensation to form the fused bicyclic system.
Yield optimization depends on: - Catalyst choice : PyBOP enhances coupling efficiency in multi-step reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
Typical yields range from 60–85%, with impurities managed via column chromatography or recrystallization.
Advanced: How can palladium-catalyzed methods improve the synthesis of this compound derivatives?
Answer:
Pd-catalyzed approaches enable regioselective functionalization and scalability:
- One-pot C–N coupling/C–H activation : Directly introduces substituents (e.g., aryl/alkyl groups) at the indole or quinoxaline moieties, avoiding multi-step protocols .
- Suzuki coupling : Attaches aromatic groups to halogenated intermediates (e.g., 6-bromo derivatives), enhancing electronic tunability .
Example protocol :
React 2,3-dibromoquinoxaline with methyl-substituted indole precursors via Pd(OAc)₂ catalysis.
Optimize ligand use (e.g., XPhos) to suppress byproducts.
This method achieves yields >90% for electron-rich derivatives but requires inert conditions and rigorous catalyst purification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms methyl group positions (δ 2.1–2.5 ppm for C7/C9-CH₃) and aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 314.16 for C₁₈H₁₅N₃).
- UV-Vis spectroscopy : Identifies π→π* transitions (~350 nm) for electronic structure analysis .
- X-ray crystallography : Resolves crystal packing and confirms planar indoloquinoxaline geometry .
Advanced: How do substituents at the 6-position influence the compound’s bioactivity and optoelectronic properties?
Answer:
- Bulky groups (e.g., phenoxyethyl) enhance steric hindrance, improving target selectivity .
- Electron-withdrawing substituents (e.g., Br) reduce HOMO-LUMO gaps, favoring charge transport in organic semiconductors .
Basic: What are the primary biological targets of this compound derivatives?
Answer:
- Kinases : Inhibits ATP-binding pockets (e.g., EGFR, VEGFR2) via π-π stacking and hydrogen bonding .
- DNA intercalation : Planar structure disrupts DNA replication in cancer cells .
- Antiviral activity : Blocks viral polymerase activity (e.g., herpesvirus) and induces interferon production .
Validation methods : - Enzyme assays : IC₅₀ determination using fluorescence-based kinase assays .
- Cell viability tests : MTT assays on HeLa or MCF-7 cell lines .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for indoloquinoxaline derivatives?
Answer: Discrepancies arise from:
- Cell line variability : Sensitivities differ (e.g., IC₅₀ ranges from 2–50 µM across leukemia vs. solid tumor models) .
- Solubility limitations : Poor aqueous solubility may understate potency; use DMSO co-solvents ≤0.1% .
- Metabolic interference : Cytochrome P450 interactions alter efficacy in vivo vs. in vitro .
Mitigation strategies : - Standardize assays using identical cell passages and culture conditions.
- Cross-validate with 3D tumor spheroid models to better mimic in vivo environments .
Basic: What are the key applications of this compound in materials science?
Answer:
- OLEDs : Serves as a host matrix in emissive layers, improving electron injection and thermal stability (T₅₀₀ > 400°C) .
- Organic photovoltaics (OPVs) : Enhances exciton diffusion lengths (LD ~15 nm) due to low recombination rates .
- Redox flow batteries : High solubility in acetonitrile enables use as anolyte/catholyte .
Advanced: What computational methods predict the optoelectronic properties of this compound?
Answer:
- DFT calculations : B3LYP/6-311G** basis sets model HOMO/LUMO energies and charge mobility (λmax calc. ±5 nm of experimental) .
- MD simulations : Assess packing motifs and π-π stacking distances in thin films .
- QSAR models : Relate substituent electronegativity to bandgap (R² > 0.85) .
Software tools : Gaussian 16, Materials Studio, VASP.
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (typically >250°C) .
- pH stability tests : Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC .
- Light exposure studies : UV-Vis tracking of photodegradation under 365 nm light .
Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
